molecular formula C19H21N5O2 B2879552 N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-63-1

N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2879552
CAS No.: 483993-63-1
M. Wt: 351.41
InChI Key: DGYKVRZAZLCJDU-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound with the molecular formula C19H21N5O2 and a molecular weight of 351.4 g/mol (CAS: 483993-63-1) . This compound features a propanamide backbone substituted with a 3,4-dimethylphenyl group, a 2-methoxyphenyl group, and a critical 2H-tetrazole ring pharmacophore . The tetrazole moiety is known to act as a bioisosteric replacement for carboxylic acids, which can enhance metabolic stability and bioavailability in medicinal chemistry research . Compounds within this structural class have garnered significant scientific interest due to their potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties, making them valuable tools for drug discovery and biochemical screening . The mechanism of action for such compounds often involves interaction with specific enzymatic targets or receptors; for instance, similar tetrazole-based structures have been investigated as antagonists for specific receptors or as modulators of inflammatory pathways like NF-κB . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any clinical use in humans or animals. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-8-9-15(10-13(12)2)20-19(25)16(18-21-23-24-22-18)11-14-6-4-5-7-17(14)26-3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKVRZAZLCJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound notable for its unique molecular structure, which includes a tetrazole ring, methoxyphenyl group, and dimethylphenyl group. Its molecular formula is C19H21N5O2, with a molecular weight of approximately 351.41 g/mol . This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Pathways Involved : It may modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and immune response regulation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of tetrazole compounds can induce apoptosis in cancer cells. The presence of the tetrazole ring is often linked to enhanced anticancer activity due to its ability to interact with DNA and proteins involved in cell cycle regulation .
  • Structure-Activity Relationship (SAR) : The substitution pattern on the phenyl rings plays a critical role in determining the potency of these compounds against cancer cells. Specifically, the presence of electron-donating groups like methoxy enhances activity compared to unsubstituted analogs .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial potential:

  • Testing Against Bacteria : Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Comparison with Standard Antibiotics : In comparative studies, certain derivatives have shown effectiveness comparable to conventional antibiotics, indicating potential for development as a new antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in various cancer cell lines; interacts with DNA and proteins involved in cell cycle regulation.
AntimicrobialExhibits antibacterial activity against Gram-positive and Gram-negative bacteria; potential for development as an antibiotic.
Anti-inflammatoryModulates NF-κB signaling pathway; potential therapeutic effects in inflammatory diseases.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of similar tetrazole derivatives:

  • Methodology : Various compounds were synthesized and tested against human cancer cell lines using MTT assays to determine IC50 values.
  • Results : Compounds featuring dimethyl and methoxy substitutions demonstrated significantly lower IC50 values compared to controls, indicating higher potency .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
  • Formulation Development : Exploring formulation strategies for enhancing bioavailability and targeted delivery.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related propanamide derivatives, focusing on molecular features, physical properties, and functional group variations:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Reported Melting Point Biological/Chemical Relevance
Target Compound : N-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C19H21N5O2 ~351.41 3,4-dimethylphenyl (N-substituent), 2-methoxyphenyl (C3-substituent) Tetrazole, amide, methoxy, methyl Not reported Potential angiotensin II receptor modulation
N-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C19H21N5O4 383.41 3,4-dimethoxyphenyl (N-substituent), 4-methoxyphenyl (C3-substituent) Tetrazole, amide, multiple methoxy groups Not reported Enhanced polarity due to methoxy groups
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C19H21N5O 335.40 2-ethylphenyl (N-substituent), 3-methylphenyl (C3-substituent) Tetrazole, amide, ethyl, methyl Not reported Reduced molecular weight; lower polarity
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C16H17N5O2S2 375.47 Thiazole-oxadiazole hybrid (C3-substituent), 3-methylphenyl (N-substituent) Amide, thiazole, oxadiazole, sulfanyl 134–142°C Antimicrobial activity
AV7 (Tetrazole-containing biphenyl derivative) C33H38N6O5 598.69 Biphenyl-tetrazole hybrid, pentanamido, methylbutanoyl Tetrazole, amide, carboxylic acid 140°C Hypothetical enzyme inhibition

Structural and Functional Analysis

  • Tetrazole vs. Carboxylic Acid : The tetrazole ring in the target compound (pKa ~4.9) mimics carboxylic acids (pKa ~2–3), offering improved metabolic stability and membrane permeability .
  • Substituent Effects: Methoxy Groups: Increase polarity and hydrogen-bonding capacity (e.g., ’s compound with three methoxy groups has higher molecular weight and likely lower lipophilicity than the target compound).
  • Stereochemistry: None of the analogs () have defined stereocenters, suggesting racemic mixtures in synthesis unless chiral catalysts are used .

Preparation Methods

Tetrazole Ring Formation

The tetrazole moiety is synthesized through a cycloaddition reaction between a nitrile intermediate and sodium azide. For example:

  • Intermediate preparation : 3-(2-Methoxyphenyl)propionitrile is generated via Friedel-Crafts alkylation of 2-methoxybenzene with acrylonitrile.
  • Cycloaddition : The nitrile reacts with NaN₃ in the presence of ammonium chloride (NH₄Cl) at 80–100°C for 12–24 hours to yield 3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanenitrile.

Reaction Conditions :

Parameter Value
Temperature 80–100°C
Time 12–24 hours
Catalyst NH₄Cl
Solvent Dimethylformamide (DMF)
Yield 65–78%

Hydrolysis of Nitrile to Amide

The nitrile group is hydrolyzed to a primary amide using sulfuric acid (H₂SO₄) or hydrogen peroxide (H₂O₂):
$$ \text{R-CN} + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{R-CONH}2 $$
Optimization : Higher yields (85–90%) are achieved with H₂O₂/NaOH under reflux.

Amide Coupling with 3,4-Dimethylaniline

The final step involves coupling the tetrazole-containing propanamide with 3,4-dimethylaniline using carbodiimide reagents (e.g., EDC or DCC):

  • Activation : The carboxylic acid derivative (from amide oxidation) is activated with EDC and N-hydroxysuccinimide (NHS).
  • Coupling : Reacted with 3,4-dimethylaniline in dichloromethane (DCM) at room temperature for 6–8 hours.

Critical Parameters :

Parameter Value
Coupling Reagent EDC/NHS
Solvent DCM
Temperature 25°C
Yield 70–82%

Alternative Synthetic Routes

One-Pot Tetrazole Synthesis

Recent patents describe a one-pot method combining nitrile formation and cycloaddition:

  • Simultaneous reactions : Acrylonitrile, 2-methoxyphenylboronic acid, and NaN₃ are heated in DMF with a palladium catalyst.
  • Advantages : Reduces purification steps and improves overall yield (75–80%).

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates enable sequential functionalization:

  • Wang resin : Loaded with Fmoc-protected 3,4-dimethylaniline.
  • Tetrazole incorporation : Achieved via on-resin cycloaddition.

Analytical Validation and Characterization

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95% purity threshold).
  • Mass Spectrometry : Molecular ion peak at m/z 351.4 [M+H]⁺ confirms molecular weight.

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.2–6.8 (m, aromatic protons).
    • δ 3.8 (s, OCH₃).
    • δ 2.2 (s, CH₃ from dimethylphenyl).

Challenges and Optimization

Tetrazole Ring Stability

The tetrazole ring is prone to decomposition under acidic conditions. Solutions include:

  • Using buffered reaction media (pH 6–8).
  • Avoiding prolonged exposure to high temperatures.

Amide Bond Hydrolysis

Competitive hydrolysis during coupling is mitigated by:

  • Anhydrous solvents (e.g., DCM over THF).
  • Catalytic DMAP to accelerate coupling.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Sodium azide alternatives : Trimethylsilyl azide (TMSN₃) reduces toxicity risks.
  • Solvent recovery : DMF and DCM are distilled and reused to lower costs.

Environmental Impact

  • Waste management : Azide-containing byproducts are treated with nitrous acid (HNO₂) to prevent explosive hazards.

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